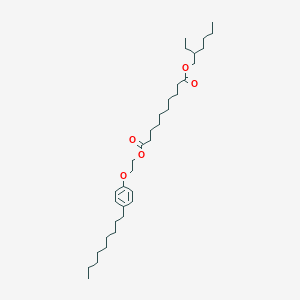
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate is an organic compound with a complex structure, often used in various industrial applications. It is known for its unique chemical properties and versatility in different chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate typically involves esterification reactions. One common method is the reaction between decanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with cell membranes, enhancing the permeability and delivery of active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) decanedioate: Another ester of decanedioic acid, used similarly as a plasticizer.
Di(2-ethylhexyl) sebacate: Known for its use in lubricants and as a plasticizer.
Uniqueness
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate stands out due to its unique combination of nonylphenoxy and decanedioate groups, providing distinct chemical properties and applications. Its ability to undergo various chemical reactions and its versatility in different industrial applications make it a valuable compound .
Eigenschaften
CAS-Nummer |
876665-85-9 |
|---|---|
Molekularformel |
C35H60O5 |
Molekulargewicht |
560.8 g/mol |
IUPAC-Name |
10-O-(2-ethylhexyl) 1-O-[2-(4-nonylphenoxy)ethyl] decanedioate |
InChI |
InChI=1S/C35H60O5/c1-4-7-9-10-11-14-17-21-32-24-26-33(27-25-32)38-28-29-39-34(36)22-18-15-12-13-16-19-23-35(37)40-30-31(6-3)20-8-5-2/h24-27,31H,4-23,28-30H2,1-3H3 |
InChI-Schlüssel |
HEFOCLGGCPAJPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


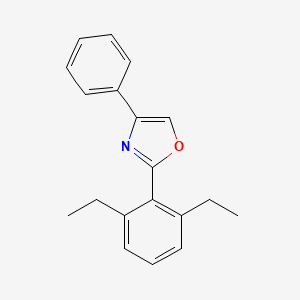
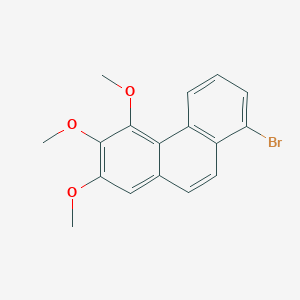
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

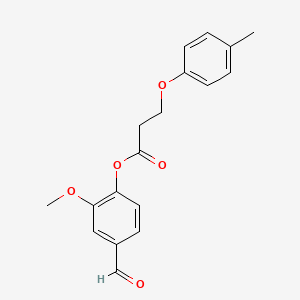
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
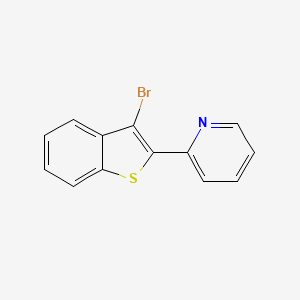
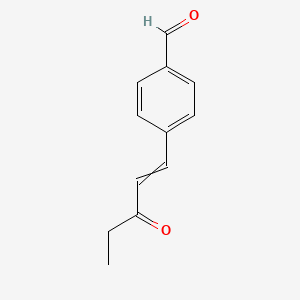
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)

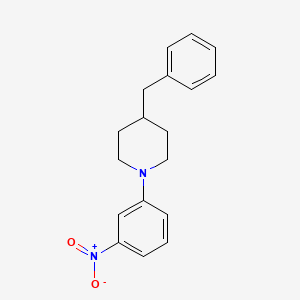
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
